3-(5-sulfanyl-1,3,4-oxadiazol-2-yl)-1-[3-(trifluoromethyl)benzyl]-2(1H)-pyridinone
Description
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Properties
IUPAC Name |
3-(2-sulfanylidene-3H-1,3,4-oxadiazol-5-yl)-1-[[3-(trifluoromethyl)phenyl]methyl]pyridin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10F3N3O2S/c16-15(17,18)10-4-1-3-9(7-10)8-21-6-2-5-11(13(21)22)12-19-20-14(24)23-12/h1-7H,8H2,(H,20,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPALZRRABUPTDC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)CN2C=CC=C(C2=O)C3=NNC(=S)O3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10F3N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801113931 | |
| Record name | 3-(4,5-Dihydro-5-thioxo-1,3,4-oxadiazol-2-yl)-1-[[3-(trifluoromethyl)phenyl]methyl]-2(1H)-pyridinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801113931 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
353.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
242471-95-0 | |
| Record name | 3-(4,5-Dihydro-5-thioxo-1,3,4-oxadiazol-2-yl)-1-[[3-(trifluoromethyl)phenyl]methyl]-2(1H)-pyridinone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=242471-95-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(4,5-Dihydro-5-thioxo-1,3,4-oxadiazol-2-yl)-1-[[3-(trifluoromethyl)phenyl]methyl]-2(1H)-pyridinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801113931 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
The compound 3-(5-sulfanyl-1,3,4-oxadiazol-2-yl)-1-[3-(trifluoromethyl)benzyl]-2(1H)-pyridinone is part of a class of oxadiazole derivatives that have garnered significant attention due to their diverse biological activities, particularly in the fields of antimicrobial , anticancer , and anti-inflammatory research. This article reviews the biological activity of this specific compound, synthesizing findings from various studies.
Structural Overview
The compound features a 1,3,4-oxadiazole ring fused with a pyridinone moiety and a trifluoromethyl benzyl group. The oxadiazole scaffold is known for its ability to interact with biological targets due to its unique electronic properties and structural versatility.
Anticancer Activity
Recent studies have highlighted the potential of oxadiazole derivatives in cancer therapy. The mechanism of action often involves the inhibition of key enzymes and pathways associated with cancer cell proliferation:
- Target Enzymes: The compound may inhibit enzymes such as thymidylate synthase , histone deacetylase (HDAC) , and telomerase , which are crucial for cancer cell survival and replication .
- Cell Line Studies: In vitro studies indicated that various oxadiazole derivatives exhibit cytotoxic effects on multiple cancer cell lines, including breast, colon, and lung cancer cells. For instance, structural modifications to enhance binding affinity to these targets have shown promising results in increasing cytotoxicity .
Antimicrobial Activity
The compound's antimicrobial properties have also been investigated:
- Bacterial Strains: Tests against Gram-positive and Gram-negative bacteria demonstrated significant inhibitory effects. The oxadiazole moiety contributes to the disruption of bacterial cell membranes or interference with metabolic pathways .
- Fungal Inhibition: Some derivatives have shown efficacy against fungal strains like Candida albicans and Aspergillus niger, suggesting a broad-spectrum antimicrobial potential .
Anti-inflammatory Properties
The anti-inflammatory potential of oxadiazole derivatives is another area of interest:
- Mechanism: Compounds in this class may inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), thereby reducing inflammation .
- In Vivo Studies: Animal models have demonstrated that certain derivatives can significantly reduce inflammation markers in conditions such as arthritis .
Case Studies
Several studies provide insights into the biological activity of related compounds:
- Study on Anticancer Activity:
- Antimicrobial Screening:
Data Summary
| Activity Type | Mechanism | Key Findings |
|---|---|---|
| Anticancer | Inhibition of key enzymes | Potent cytotoxicity against multiple cancer types |
| Antimicrobial | Disruption of cell membranes | Effective against both Gram-positive and Gram-negative bacteria |
| Anti-inflammatory | Inhibition of pro-inflammatory cytokines | Significant reduction in inflammation markers in vivo |
Scientific Research Applications
Biological Activities
Research has demonstrated that 3-(5-sulfanyl-1,3,4-oxadiazol-2-yl)-1-[3-(trifluoromethyl)benzyl]-2(1H)-pyridinone exhibits a range of biological activities:
Antimicrobial Activity
Studies have shown that derivatives containing oxadiazole moieties possess significant antibacterial and antifungal properties. For instance, compounds with similar structures have been evaluated for their effectiveness against various bacterial strains, including Gram-positive and Gram-negative bacteria .
Anticancer Properties
Research indicates that oxadiazole derivatives can exhibit cytotoxic effects against cancer cell lines. In vitro studies have reported that certain compounds significantly inhibit the growth of HeLa and CCRF-CEM cancer cells . The presence of the pyridinone structure may enhance the anticancer activity by interacting with specific cellular targets.
Pharmacological Applications
The pharmacological potential of this compound is under investigation in several areas:
Anti-inflammatory Activity
Some studies suggest that oxadiazole derivatives may possess anti-inflammatory properties, making them candidates for treating inflammatory diseases. The mechanism often involves the inhibition of pro-inflammatory cytokines .
Antioxidant Properties
Compounds with oxadiazole structures have shown promising antioxidant activities. This property is crucial for developing therapeutic agents aimed at reducing oxidative stress-related diseases .
Case Studies
Several case studies highlight the applications of this compound:
- Antibacterial Screening : A series of synthesized derivatives were screened for antibacterial activity against Staphylococcus aureus and Escherichia coli. Results indicated a dose-dependent inhibition of bacterial growth, suggesting potential therapeutic applications in treating infections .
- Cytotoxicity Assessment : In vitro cytotoxicity tests were performed on various cancer cell lines using different concentrations of the compound. The results demonstrated significant cytotoxic effects at higher concentrations, warranting further investigation into its mechanism of action .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing 3-(5-sulfanyl-1,3,4-oxadiazol-2-yl)-1-[3-(trifluoromethyl)benzyl]-2(1H)-pyridinone, and how can reaction conditions be standardized?
- Methodological Answer : The synthesis of oxadiazole derivatives typically involves cyclization of thiosemicarbazides under acidic conditions. For example, describes a stepwise protocol for analogous compounds: (1) Reacting 3-(5-sulfanyl-1,3,4-oxadiazol-2-yl) intermediates with trichlorotriazine in acetone at 0–5°C while maintaining neutral pH with potassium bicarbonate . (2) Purification via column chromatography using silica gel and ethyl acetate/hexane gradients. Standardization requires monitoring reaction progress via TLC and optimizing solvent polarity for crystallization.
Q. How can structural characterization of this compound be systematically validated?
- Methodological Answer : Combine multiple spectroscopic and crystallographic techniques:
- X-ray diffraction (single-crystal): Resolve bond angles and torsion angles (e.g., C–S–N linkages in oxadiazole rings), as demonstrated for structurally similar compounds in and .
- NMR : Use NMR to confirm the trifluoromethyl group’s electronic environment and NMR to verify benzyl proton splitting patterns .
- Mass spectrometry : Confirm molecular ion peaks and fragmentation patterns using high-resolution ESI-MS .
Q. What analytical methods are recommended for quantifying this compound in biological or environmental matrices?
- Methodological Answer : Reverse-phase HPLC with UV detection (λ = 254–280 nm) is suitable. provides a validated buffer system (15.4 g ammonium acetate in 1 L water, pH 6.5 adjusted with acetic acid) for chromatographic separation of fluorinated heterocycles . For environmental samples (e.g., water or soil), combine solid-phase extraction (C18 cartridges) with LC-MS/MS to enhance sensitivity .
Q. What in vitro assays are appropriate for preliminary evaluation of its antimicrobial activity?
- Minimum Inhibitory Concentration (MIC) : Use broth microdilution against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .
- Time-kill kinetics : Monitor bactericidal effects at 2× MIC over 24 hours. Include positive controls (e.g., ciprofloxacin) and solvent blanks to exclude artifacts .
Advanced Research Questions
Q. How can mechanistic studies elucidate the compound’s interaction with bacterial targets?
- Methodological Answer :
- Enzyme inhibition assays : Test inhibition of dihydrofolate reductase (DHFR) or DNA gyrase, common targets for oxadiazole derivatives. Use spectrophotometric NADPH oxidation assays (DHFR) or supercoiling assays (gyrase) .
- Molecular docking : Model interactions between the sulfanyl-oxadiazole moiety and active-site residues (e.g., using AutoDock Vina with PDB structures like 4KFE for DHFR) .
Q. What experimental designs are robust for assessing environmental fate and degradation pathways?
- Methodological Answer : Adopt a tiered approach as in ’s INCHEMBIOL project:
- Abiotic degradation : Expose the compound to UV light (254 nm) in aqueous solutions (pH 4–9) and analyze photoproducts via LC-HRMS .
- Biotic degradation : Use OECD 301D respirometry to measure microbial mineralization in soil microcosms .
Q. How should researchers address contradictions in bioactivity data across studies?
- Methodological Answer :
- Meta-analysis : Compare MIC values from multiple studies (e.g., vs. 13) and normalize data by bacterial inoculum size and growth media .
- Structural analogs : Synthesize derivatives (e.g., replacing trifluoromethyl with methylsulfonyl) to isolate contributions of specific substituents to activity .
Q. What strategies improve the compound’s stability under physiological conditions?
- Methodological Answer :
- pH stability profiling : Incubate the compound in buffers (pH 1.2–7.4) at 37°C and monitor degradation via HPLC. highlights the importance of trifluoromethyl groups in enhancing metabolic stability .
- Prodrug design : Mask the sulfanyl group with acetyl or PEGylated promoieties to reduce oxidative degradation .
Q. How can synergistic effects with existing antibiotics be systematically evaluated?
- Methodological Answer : Use checkerboard assays to calculate fractional inhibitory concentration indices (FICI). For example, combine the compound with β-lactams or fluoroquinolones and assess synergy against multidrug-resistant P. aeruginosa . Isobologram analysis can further validate interactions .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
